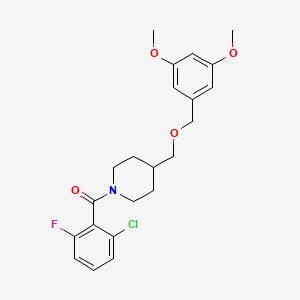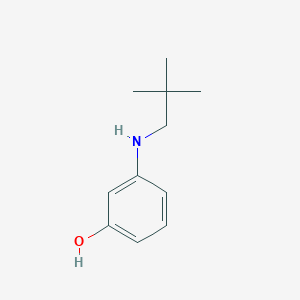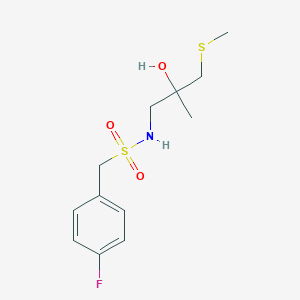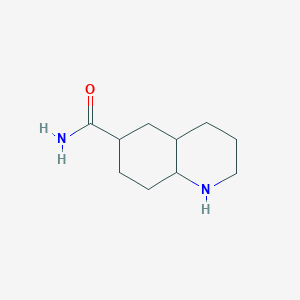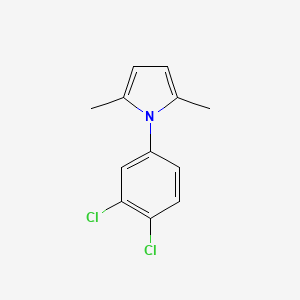
5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” would likely involve the following steps:
Starting Materials: The synthesis might start with pyridin-2(1H)-one and a fluorinated alkylating agent.
Reaction Conditions: The reaction could be carried out under anhydrous conditions with a suitable base (e.g., potassium carbonate) to deprotonate the pyridin-2(1H)-one, followed by the addition of the fluorinated alkylating agent.
Purification: The product can be purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
“5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, hydrolysis might yield a hydroxyl derivative, while oxidation could produce a ketone or carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” can be used as a building block for synthesizing more complex fluorinated compounds.
Biology and Medicine
Fluorinated compounds are often used in medicinal chemistry to enhance the metabolic stability and bioavailability of drugs. This compound could be investigated for its potential as a pharmaceutical intermediate.
Industry
In the industry, fluorinated compounds are used in the production of high-performance materials, such as polymers and surfactants
Mechanism of Action
The mechanism of action of “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1,1,2,2-Tetrafluoroethyl)pyridin-2(1H)-one: Similar structure but lacks the methoxy group.
5-(1,1,2,2-Tetrafluoro-2-hydroxyethyl)pyridin-2(1H)-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” might confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to its analogs.
Properties
IUPAC Name |
5-(1,1,2,2-tetrafluoro-2-methoxyethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2/c1-15-8(11,12)7(9,10)5-2-3-6(14)13-4-5/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUUONYTNATQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CNC(=O)C=C1)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)
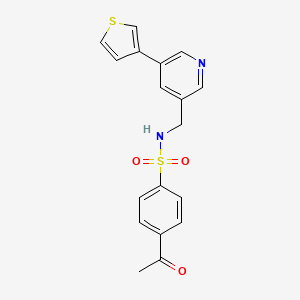
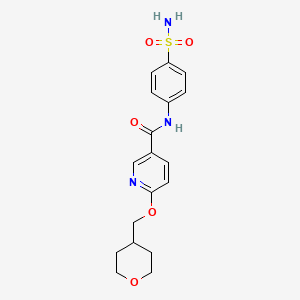
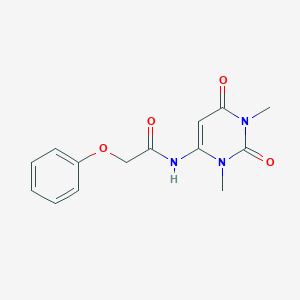
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/new.no-structure.jpg)
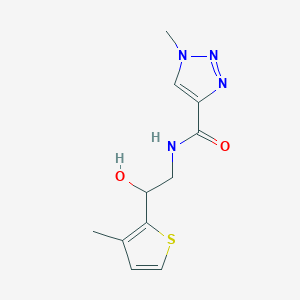
![2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2394649.png)
![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)
